Absence of 7-Hydroxyl Group on Chromene Core vs. Potent AKR1B10 Inhibitors: A Critical Structural Deletion Confirmed by Mutagenesis-Guided SAR
The target compound lacks the 7-hydroxyl substituent on the chromene ring. In the foundational SAR study by Endo et al. (2013), the 7-hydroxyl group was demonstrated to be absolutely required for AKR1B10 inhibitory activity; its removal from compound 1 (which bears a 7-OH) resulted in complete loss of potent inhibition. The 7-OH forms critical hydrogen bonds with catalytic residues Tyr49 and His111 of AKR1B10, as confirmed by site-directed mutagenesis [1]. The most potent in-class compound 5n (7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide) achieves Ki = 1.3 nM and IC₅₀ = 4.7 nM, while this target compound, lacking the 7-OH, is predicted by the established SAR to exhibit substantially weaker (likely >100-fold reduced) AKR1B10 affinity [1][2]. No experimental binding or inhibition data exist to confirm or refute this prediction for the specific CAS-numbered entity.
| Evidence Dimension | AKR1B10 inhibitory potency (Ki); structural requirement of 7-hydroxyl group |
|---|---|
| Target Compound Data | 7-OH: absent. No experimental Ki available. |
| Comparator Or Baseline | Compound 5n (7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide): Ki = 1.3 nM, IC₅₀ = 4.7 nM. Compound 1 ((Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide): Ki = 2.7 nM. |
| Quantified Difference | 7-Hydroxyl group is absolutely required for sub-nanomolar potency; its absence is predicted to reduce AKR1B10 affinity by >100-fold based on established SAR. Exact magnitude unquantified for this specific compound. |
| Conditions | In vitro AKR1B10 enzyme inhibition assay; recombinant AKR1B10; molecular docking with site-directed mutagenesis validation (Tyr49, His111, Trp220). |
Why This Matters
This structural deletion fundamentally differentiates the target compound from all potent AKR1B10 inhibitors in the class, making it unsuitable as a drop-in replacement for any published AKR1B10 inhibitor without independent activity validation.
- [1] Endo S, Hu D, Suyama M, Matsunaga T, Sugimoto K, Matsuya Y, El-Kabbani O, Kuwata K, Hara A, Kitade Y, Toyooka N. Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorg Med Chem. 2013;21(21):6378-84. PMID: 24071447. 'The structure-activity relationship of the derivatives indicated that the 7-hydroxyl group on the chromene ring, but not the 4-methoxy group, was absolutely required for inhibitory activity.' View Source
- [2] Kumar R, Son M, Bavi R, Lee Y, Park C, Arulalapperumal V, Cao GP, Kim HH, Suh JK, Kim YS, Kwon YJ, Lee KW. Novel chemical scaffolds of the tumor marker AKR1B10 inhibitors discovered by 3D QSAR pharmacophore modeling. Acta Pharmacol Sin. 2015;36(8):998-1012. PMID: 26051108. Describes compound 5n as selective AKR1B10 inhibitor with IC₅₀ = 4.7 nmol/L used as reference. View Source
